

Introduction: Clarifying the Identity and Significance of CAS 52341-91-0

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Compound of Interest

Compound Name: 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2867233

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In the landscape of chemical compounds, the unique Chemical Abstracts Service (CAS) number is the definitive identifier. The CAS number 52341-91-0 is assigned to the compound 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine. It is crucial to distinguish this from other compounds it may be erroneously associated with in some databases. This guide provides a comprehensive technical overview of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities.

The core of this molecule is the[1][2][3]triazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is recognized as a "privileged structure" in drug discovery.[4] Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][5] Consequently, derivatives of this scaffold have been investigated for a vast array of therapeutic applications, including anticancer, antiviral, antimicrobial, anticonvulsant, and as modulators of the central nervous system.[1][5][6][7]

This guide will delve into the physicochemical properties, synthesis, and chemical reactivity of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, framing it as a versatile chemical intermediate—a foundational building block for the synthesis of novel, biologically active molecules.

Physicochemical and Safety Data

All quantitative data for 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine are summarized in the table below for clear reference.

Property	Value	Source(s)
CAS Number	52341-91-0	[8][9]
Molecular Formula	C ₅ H ₃ CIN ₄	[8][9]
Molecular Weight	154.56 g/mol	[8][9]
Appearance	White powder	[8]
Purity	Typically ≥95%	[10]
GHS Hazard Statements	H302, H315, H319, H335	
GHS Precautionary Codes	P261, P305+P351+P338	
Hazard Summary	Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.	

The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

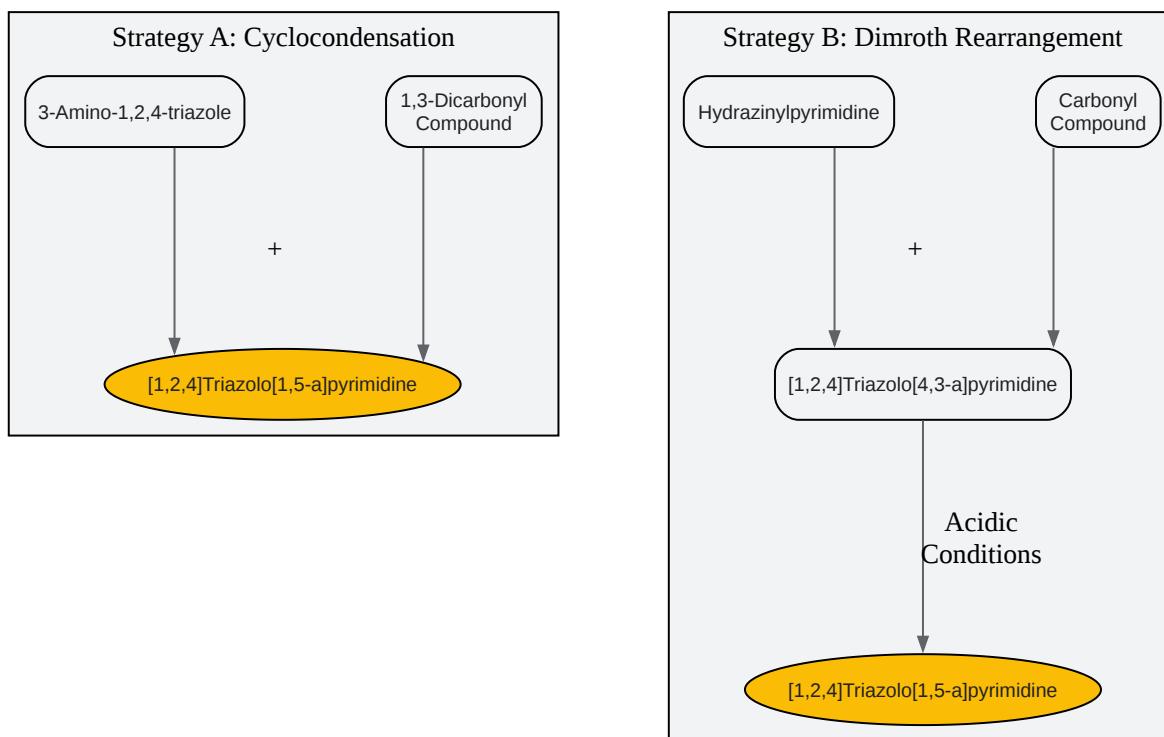
The utility of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine stems directly from the pharmacological importance of its core scaffold. As an isostere of purine, this heterocycle can mimic the natural nucleobases adenine and guanine, enabling it to interact with enzymes and receptors that have purine-binding sites. This mimicry has been successfully exploited to create kinase inhibitors, polymerase inhibitors, and other targeted therapies.[1]

Beyond its function as a purine surrogate, the scaffold's rigid, planar structure and specific arrangement of nitrogen atoms make it an excellent platform for creating molecules with high binding affinity and specificity. The metal-chelating properties of the triazolopyrimidine ring have also been leveraged to develop novel anticancer and antiparasitic agents.[1][11] The inherent versatility of this scaffold underscores the value of intermediates like 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, which provide a gateway to a vast chemical space of potential drug candidates.

Synthesis and Reactivity

General Synthetic Strategies for the[1][2][3]Triazolo[1,5-a]pyrimidine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine ring system is well-established, with several common strategies employed. The choice of method depends on the desired substitution pattern and the availability of starting materials.



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Caption: Common synthetic routes to the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

The most direct method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4] An alternative route involves the Dimroth

rearrangement of an isomeric^[1]^[2]^[3]triazolo[4,3-a]pyrimidine, which is itself formed from a hydrazinylpyrimidine.^[1]

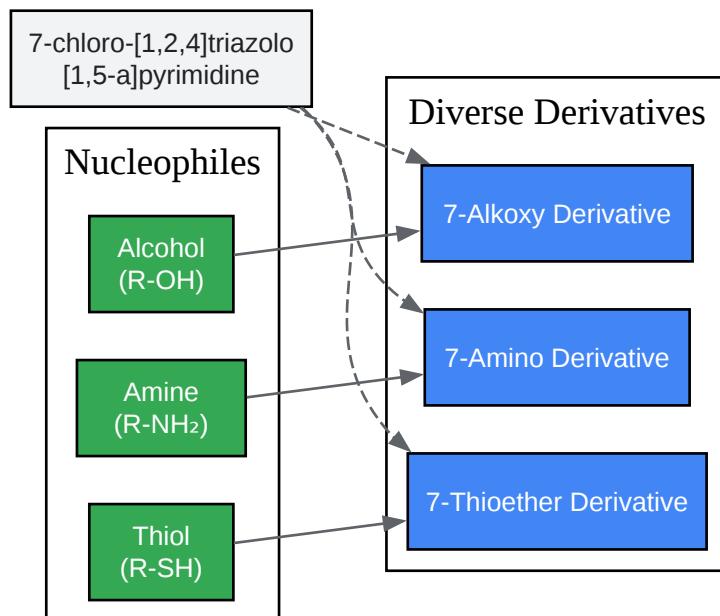
Plausible Synthesis of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

While a specific published synthesis for 52341-91-0 is not readily available, a highly plausible route can be inferred from the synthesis of analogous compounds, such as 7-chloro-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.^[7] The process would involve two key steps:

- Formation of the Hydroxy Intermediate: Condensation of 3-amino-1,2,4-triazole with an appropriate 1,3-dicarbonyl synthon, such as malonic acid or its esters, under acidic conditions to yield 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine.
- Chlorination: Conversion of the 7-hydroxy group to the 7-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).

Key Reactivity as a Versatile Chemical Intermediate

The primary value of 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine in drug development lies in the reactivity of the C7-chloro substituent. The chlorine atom is a good leaving group, making the C7 position susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$). This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.^[2]^[7]



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Caption: Nucleophilic substitution at the C7 position enables diversification.

This reactivity is the cornerstone of its application as a building block. Researchers can systematically modify this position to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Representative Nucleophilic Substitution

The following is a representative, self-validating protocol for the synthesis of a 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative, demonstrating the utility of the title compound as an intermediate.

Objective: To synthesize a 7-substituted amino-[1][2][3]triazolo[1,5-a]pyrimidine via nucleophilic aromatic substitution.

Materials:

- 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq)

- Desired primary or secondary amine (1.1 - 1.5 eq)
- Aprotic polar solvent (e.g., DMF, NMP, or DMSO)
- Inorganic or organic base (e.g., K_2CO_3 , DIPEA) (2.0 - 3.0 eq)
- Reaction vessel, magnetic stirrer, heating mantle/oil bath
- TLC plates (silica gel), appropriate mobile phase
- Extraction and purification solvents (e.g., Ethyl Acetate, Hexanes, Saturated $NaHCO_3$ solution, Brine)
- Rotary evaporator, column chromatography system

Methodology:

- Reaction Setup: To a clean, dry round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and the chosen solvent (e.g., DMF, approx. 0.1 M concentration).
- Addition of Reagents: Add the base (e.g., K_2CO_3 , 2.0 eq) followed by the amine nucleophile (1.2 eq). The use of a slight excess of the amine ensures the reaction goes to completion. The base acts as a scavenger for the HCl generated during the reaction.
- Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). The optimal temperature should be determined empirically.
- Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion and minimize side-product formation.
 - Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).
 - Spot the aliquot on a TLC plate alongside a spot of the starting material.
 - Elute the plate with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

- Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible and a new, typically more polar, product spot is dominant.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3 times).
 - Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO_3 solution, and brine to remove residual solvent and base.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the pure 7-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques ($^1\text{H-NMR}$, $^{13}\text{C-NMR}$, LC-MS, HRMS).

Conclusion

7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, identified by CAS number 52341-91-0, is a valuable and versatile building block for drug discovery and development. Its importance is derived from the proven therapeutic potential of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, which acts as a privileged structure in medicinal chemistry. The key to its utility is the reactive 7-chloro group, which allows for facile nucleophilic substitution, enabling the synthesis of large, diverse libraries of novel compounds. This guide provides the foundational knowledge for researchers to effectively incorporate this potent intermediate into their synthetic and drug discovery programs, accelerating the search for next-generation therapeutics.

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